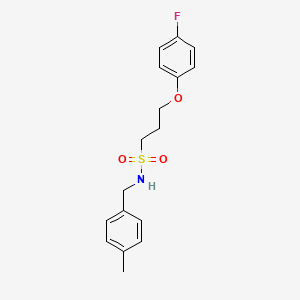

3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide is an organic compound that features a sulfonamide group attached to a propane chain, which is further substituted with a 4-fluorophenoxy group and a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide typically involves the following steps:

Formation of the sulfonamide group: This can be achieved by reacting propane-1-sulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine.

Introduction of the 4-fluorophenoxy group: This step involves the nucleophilic substitution reaction of the sulfonamide intermediate with 4-fluorophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The aromatic rings can undergo reduction reactions under specific conditions.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of reduced aromatic rings.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: It can be used in the development of new materials with specific properties.

Biological Research: It is used as a tool compound to study various biological processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-chlorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide

- 3-(4-bromophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide

- 3-(4-methylphenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide

Uniqueness

3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Biological Activity

3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide is a synthetic organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological applications. This compound features a sulfonamide group, a fluorophenoxy moiety, and a phenylpropyl chain, which contribute to its distinctive properties and reactivity. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20FNO3S, with a molecular weight of approximately 337.41 g/mol. The presence of the fluorine atom enhances the compound's metabolic stability and lipophilicity, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀FNO₃S |

| Molecular Weight | 337.41 g/mol |

| CAS Number | 946214-59-1 |

| IUPAC Name | This compound |

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions or hydrophobic interactions, stabilizing the compound within the target site. This can lead to inhibition or modulation of the target’s activity, affecting downstream biological pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Case Studies

- Monoamine Oxidase Inhibition : A study evaluated several sulfonamide derivatives for their inhibitory effects on human MAO-A and MAO-B enzymes. Compounds structurally related to this compound showed promising IC50 values indicating effective inhibition, suggesting potential applications in treating mood disorders or neurodegenerative diseases .

- Antiviral Potential : Research into similar compounds has highlighted their ability to inhibit viral replication by targeting specific viral enzymes. While direct studies on this specific compound are scarce, the presence of fluorinated groups often correlates with enhanced biological activity against viral pathogens .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | IC50 Value (μM) |

|---|---|---|

| This compound | Potential MAO inhibitor | TBD |

| 4-Fluorobenzene sulfonamide | Known MAO inhibitor | 0.067 |

| N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide | Antiviral activity | TBD |

Properties

IUPAC Name |

3-(4-fluorophenoxy)-N-[(4-methylphenyl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S/c1-14-3-5-15(6-4-14)13-19-23(20,21)12-2-11-22-17-9-7-16(18)8-10-17/h3-10,19H,2,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXPMRQKIQSSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.